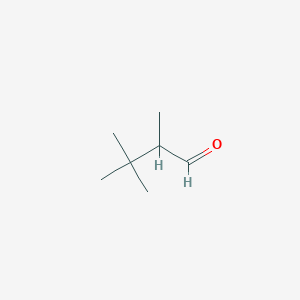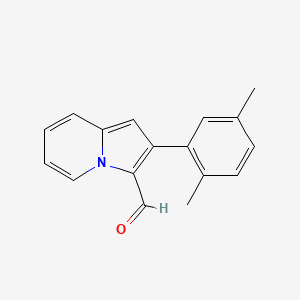
3-(2,4-dimethoxyphenyl)propanoic Acid
Overview
Description
3-(2,4-dimethoxyphenyl)propanoic acid is a chemical compound that features a propanoic acid moiety attached to a benzene ring substituted with two methoxy groups at the 2nd and 4th positions. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as medicine and materials science.
Synthesis Analysis
The synthesis of compounds related to 3-(2,4-dimethoxyphenyl)propanoic acid has been reported in several studies. For instance, the asymmetric hydrogenation of alkyl or aryl (Z)-2-acylamino-3-(3,4-dimethoxyphenyl)-2-propenoate derivatives has been used to prepare optically pure forms of related amino acids . Additionally, the synthesis of 1-amino-3-aryloxy-2-propanols with a (3,4-dimethoxyphenethyl)amino group has been described, leading to cardioselective beta-blockers .
Scientific Research Applications
Application 1: Induction of γ Globin Gene Expression
- Scientific Field : Molecular Biology
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” has been used in the screening of short-chain fatty acid derivatives for their ability to induce γ globin gene expression .
- Methods of Application : While the exact experimental procedures were not detailed in the source, it typically involves treating cells with the compound and then measuring γ globin gene expression levels .
- Results or Outcomes : The compound was found to induce γ globin gene expression, although the source does not provide quantitative data or statistical analyses .
Application 2: Preparation of Acylaminopyridinylimidazoles
- Scientific Field : Organic Chemistry
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” is used as a synthetic reagent in the preparation of acylaminopyridinylimidazoles .
- Methods of Application : The exact experimental procedures were not detailed in the source, but typically it involves using the compound as a reagent in a chemical reaction to synthesize acylaminopyridinylimidazoles .
- Results or Outcomes : The compound was successfully used to prepare acylaminopyridinylimidazoles, although the source does not provide quantitative data or statistical analyses .
Application 3: Treatment of β Hemoglobinopathies and Other Anemias
- Scientific Field : Medical Science
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo. It is used for the treatment of β hemoglobinopathies and other anemias .
- Methods of Application : The compound is administered orally to patients suffering from β hemoglobinopathies and other anemias .
- Results or Outcomes : The compound was found to stimulate γ globin gene expression and erythropoiesis in vivo, providing a potential treatment for β hemoglobinopathies and other anemias .
Application 4: Formation of Complex with Copper (II)
- Scientific Field : Inorganic Chemistry
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” forms a complex with copper (II) .
- Methods of Application : The exact experimental procedures were not detailed in the source, but typically it involves reacting the compound with copper (II) to form a complex .
- Results or Outcomes : The compound was found to successfully form a complex with copper (II), although the source does not provide quantitative data or statistical analyses .
Application 5: Preparation of p38 MAP Kinase Inhibitors
- Scientific Field : Biochemistry
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” is used as a synthetic reagent in the preparation of acylaminopyridinylimidazoles as p38 MAP kinase inhibitors .
- Methods of Application : The exact experimental procedures were not detailed in the source, but typically it involves using the compound as a reagent in a chemical reaction to synthesize p38 MAP kinase inhibitors .
- Results or Outcomes : The compound was successfully used to prepare p38 MAP kinase inhibitors, although the source does not provide quantitative data or statistical analyses .
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCWSFMCUWKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397629 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)propanoic Acid | |
CAS RN |
22174-29-4 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)


![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)






